Methenamine Hippurate Non-Inferiority to Antibiotic Prophylaxis in Recurrent UTI: ALTAR Randomized Controlled Trial Evidence
In a multicenter, pragmatic, randomized non-inferiority trial (ALTAR) involving 240 women with recurrent UTI, methenamine hippurate (1 g twice daily) demonstrated non-inferiority to daily low-dose antibiotic prophylaxis (nitrofurantoin 50/100 mg, trimethoprim 100 mg, or cefalexin 250 mg) over a 12-month treatment period [1]. The incidence rate of symptomatic, antibiotic-treated UTI was 1.38 episodes per person-year (95% CI 1.05 to 1.72) for methenamine hippurate versus 0.89 episodes per person-year (95% CI 0.65 to 1.12) for antibiotics, with an absolute difference of 0.49 episodes per person-year (90% CI 0.15 to 0.84), which did not exceed the predefined non-inferiority margin of one UTI per person-year [1]. Notably, antibiotic resistance in cultured Escherichia coli from perineal swabs was observed in 72% (46/64) of participants receiving daily antibiotics compared to 56% (39/70) in the methenamine hippurate arm (p = 0.05) [1].
| Evidence Dimension | Incidence of symptomatic antibiotic-treated UTI during 12-month prophylaxis |
|---|---|
| Target Compound Data | 1.38 episodes per person-year (95% CI 1.05–1.72) |
| Comparator Or Baseline | Antibiotic prophylaxis (nitrofurantoin, trimethoprim, or cefalexin): 0.89 episodes per person-year (95% CI 0.65–1.12) |
| Quantified Difference | Absolute difference 0.49 episodes per person-year (90% CI 0.15–0.84); non-inferiority margin of 1.0 episode per person-year not exceeded |
| Conditions | Multicenter, open-label, randomized controlled trial; 240 adult women with recurrent UTI; 12-month treatment period; modified intention-to-treat analysis (n = 205) |
Why This Matters
This head-to-head evidence establishes methenamine hippurate as a guideline-supported non-antibiotic alternative with comparable clinical efficacy to standard-of-care antibiotics, while demonstrating a statistically significant reduction in antibiotic resistance emergence.
- [1] Harding C, Mossop H, Homer T, et al. Alternative to prophylactic antibiotics for the treatment of recurrent urinary tract infections in women: multicentre, open label, randomised, non-inferiority trial. BMJ. 2022;376:e068229. View Source
